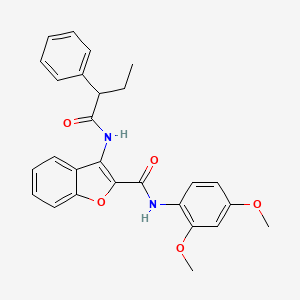
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, also known as CMI or compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. For example, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been shown to bind to the estrogen receptor alpha (ERα), a receptor that is involved in the development and progression of breast cancer.
Biochemical and Physiological Effects:
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory mediators. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its versatility. It can be used as a probe to study the function of certain enzymes and receptors, as well as a potential therapeutic agent for various diseases. However, one of the limitations of using Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for the study of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate. One area of research could focus on improving the solubility of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate in aqueous solutions, which would make it easier to administer in vivo. Another area of research could focus on identifying new targets for Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, which could expand its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate and its potential side effects.
Métodos De Síntesis
The synthesis of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 2-chloro-4-methylbenzoic acid with indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with methyl iodide to yield the final product, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been used as a probe to study the function of certain enzymes and receptors in the body.
Propiedades
IUPAC Name |
methyl 1-(2-chloro-4-methylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-11-7-8-13(15(19)9-11)17(21)20-10-14(18(22)23-2)12-5-3-4-6-16(12)20/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHWAGHHYYRNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

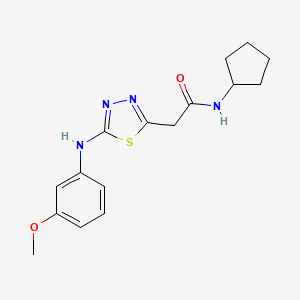
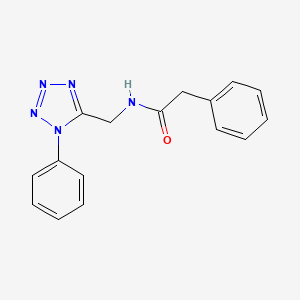
![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)
![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)
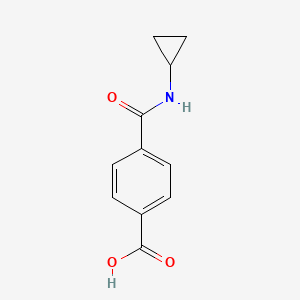
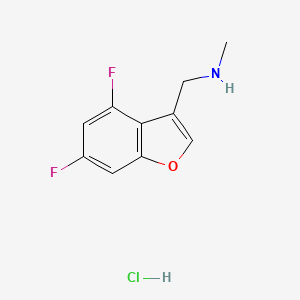
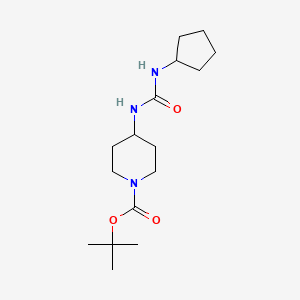
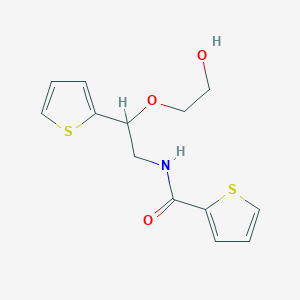
![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)
![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)

